N,N-Dimethyl Sunitinib is a derivative of Sunitinib, a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of certain cancers, including renal cell carcinoma and gastrointestinal stromal tumors. This compound is classified as an antineoplastic agent, functioning by inhibiting tumor growth through the blockade of specific signaling pathways involved in cell proliferation and angiogenesis.
N,N-Dimethyl Sunitinib is synthesized from the parent compound Sunitinib malate, which is derived from various chemical precursors. The synthesis typically involves modifications to the molecular structure to enhance its pharmacological properties or reduce side effects.
The synthesis of N,N-Dimethyl Sunitinib can be achieved through several methods, primarily focusing on the modification of the Sunitinib structure. Key techniques include:
N,N-Dimethyl Sunitinib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The general formula can be represented as follows:
The primary reactions involving N,N-Dimethyl Sunitinib include:
The reactions are typically characterized by their specificity towards certain kinases and may involve competitive inhibition mechanisms.
N,N-Dimethyl Sunitinib exerts its anticancer effects primarily through:
Studies indicate that N,N-Dimethyl Sunitinib has a favorable pharmacokinetic profile that supports its use in therapeutic drug monitoring, allowing for adjustments based on individual patient response.
N,N-Dimethyl Sunitinib is primarily used in scientific research related to cancer therapy. Its applications include:
N,N-Dimethyl Sunitinib (CAS 326914-17-4) is a synthetic analog of the tyrosine kinase inhibitor sunitinib, with the systematic name N-[2-(Dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide [7]. Its molecular formula is C₂₀H₂₃FN₄O₂, corresponding to a molecular weight of 370.42 g/mol [1] [5]. The compound features a critical (Z)-isomeric configuration at the exocyclic double bond linking the 5-fluorooxindole and pyrrole carboxamide moieties, a structural element essential for its biological activity. This configuration enables optimal spatial orientation for target binding, analogous to the parent sunitinib molecule [7] [9].
The dimethyl modification occurs at the terminal amine of the ethylamino side chain, where two methyl groups replace the diethyl substituents of sunitinib. This alteration significantly impacts electron distribution and basicity, as evidenced by the predicted pKa of 11.70 ± 0.20 for the dimethylamino group [7]. Crystallographic data, while limited for this specific analog, suggest that the dimethylated side chain may induce subtle conformational changes in the molecule’s overall topology due to steric and electronic differences compared to sunitinib [3].
Property | Value |
---|---|
CAS Registry Number | 326914-17-4 |
IUPAC Name | N-[2-(Dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
Molecular Formula | C₂₀H₂₃FN₄O₂ |
Molecular Weight | 370.42 g/mol |
XLogP or LogKow (Predicted) | 3.7 |
Isomeric Configuration | (Z)-isomer at exocyclic double bond |
MDL Number | MFCD18252642 |
N,N-Dimethyl Sunitinib presents as a yellow to orange solid with a melting point exceeding 250°C (with decomposition) [7]. Its solubility profile is characterized by limited dissolution in aqueous media but moderate solubility in organic solvents: It exhibits slight solubility in chloroform, very slight solubility in methanol, and slight solubility in DMSO [7]. This behavior aligns with its hydrophobic nature, reflected in the predicted density of 1.272 ± 0.06 g/cm³ and highlights formulation challenges similar to other tyrosine kinase inhibitors [7].
Stability assessments indicate that the compound requires storage in amber vials under refrigeration to prevent photodegradation or thermal decomposition [7]. The compound’s solid-state stability is intrinsically linked to its crystalline form, though detailed crystallographic data remain less comprehensive compared to sunitinib malate. Research into process-related impurities of sunitinib synthesis reveals that intermediates like N,N-dimethyl sunitinib can impact the crystallization behavior and purity of the final active pharmaceutical ingredient (API). Impurity profiling studies employing liquid chromatography-mass spectrometry (LC-MS) are essential for detecting and quantifying this compound during API manufacturing [3].
Structurally, N,N-Dimethyl Sunitinib differs from the parent drug sunitinib (C₂₂H₂₇FN₄O₂; MW 398.47 g/mol) through the replacement of diethylamino groups with dimethylamino groups on the ethylamine side chain. This modification reduces its molecular weight by 28 atomic mass units and slightly decreases lipophilicity [1] [4] [5]. Unlike the primary active metabolite N-desethyl sunitinib (SU012662; formed via cytochrome P450 3A4-mediated N-deethylation), which retains significant tyrosine kinase inhibitory activity, N,N-dimethyl sunitinib is not a known metabolic product of sunitinib biotransformation [4] [6]. Instead, it functions primarily as a process-related synthetic intermediate or potential impurity during sunitinib manufacturing [3] [5].
Biologically, the dimethyl modification significantly alters target engagement. While sunitinib and N-desethyl sunitinib exhibit potent inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT), the dimethyl analog’s activity profile is less potent and distinct. This difference arises from the dimethylamino group’s altered steric bulk and electron-donating effects, which disrupt optimal binding interactions within kinase ATP pockets. Crystallographic studies of sunitinib bound to kinases like MST3 (PDB: 4QMZ) reveal that the diethylamino group forms critical van der Waals contacts with hydrophobic residues in the kinase hinge region—contacts likely compromised in the dimethyl analog due to reduced steric bulk [9].
Compound | Molecular Formula | Molecular Weight (g/mol) | Role/Origin | Key Structural Features |
---|---|---|---|---|
Sunitinib | C₂₂H₂₇FN₄O₂ | 398.47 | Parent drug | Diethylaminoethyl side chain |
N-Desethyl Sunitinib | C₂₀H₂₁FN₄O₂ | 368.41 | Active metabolite | Monoethylaminoethyl side chain |
N,N-Didesethyl Sunitinib | C₁₈H₂₀ClFN₄O₂ | 378.83 (HCl salt) | Metabolite/impurity | Aminoethyl side chain |
N,N-Dimethyl Sunitinib | C₂₀H₂₃FN₄O₂ | 370.42 | Synthetic intermediate/impurity | Dimethylaminoethyl side chain |
Protein binding represents another critical distinction. Sunitinib and N-desethyl sunitinib exhibit extensive plasma protein binding (95% and 90%, respectively), primarily to albumin and α1-acid glycoprotein, which influences their free (pharmacologically active) concentrations [6]. While direct data for N,N-dimethyl sunitinib is limited, its structural similarity suggests comparable or potentially higher binding due to the dimethylamino group’s enhanced hydrophobicity, thereby reducing unbound fractions available for target engagement [6].
Property | Sunitinib | N-Desethyl Sunitinib | N,N-Dimethyl Sunitinib |
---|---|---|---|
Primary Biological Role | Multitargeted TKI | Active metabolite | Angiogenesis inhibitor (weaker) |
VEGFR Inhibition | Potent (nM range) | Potent (nM range) | Reduced activity |
Plasma Protein Binding | ~95% | ~90% | Predicted >90% |
CYP3A4 Metabolism | Major pathway | Formed via CYP3A4 | Not a metabolite |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7